2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid
Overview
Description
2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant roles in biological systems, including as components of nucleic acids. This particular compound features a thioether linkage and a butanoic acid moiety, which may contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
It is known that this compound is a derivative of aspartic acid . Aspartic acid is an amino acid that plays a crucial role in the biosynthesis of proteins.
Mode of Action
The compound exhibits a pH-responsive self-assembling behavior in an aqueous solution due to the aspartic acid moieties . This suggests that the compound may interact with its targets in a pH-dependent manner, potentially altering its activity based on the acidity or alkalinity of its environment.
Result of Action
The compound’s self-assembling behavior allows it to form aggregates that can transform between nanowires and nanosheets by changing the pH . These aggregates can be used as templates for silver nanofibers or silver nanosheets , suggesting potential applications in nanotechnology.
Action Environment
The action of 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid is influenced by environmental factors, particularly pH. Its self-assembling behavior and resulting structural transformations are pH-responsive , indicating that the acidity or alkalinity of its environment can significantly impact its action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid typically involves the reaction of 6-methyl-4-oxo-1,4-dihydropyrimidine-2-thiol with a butanoic acid derivative. One common method includes the use of isocyanates and aspartic acid derivatives to form ureido-pyrimidone based compounds . The reaction conditions often require a controlled pH environment to facilitate the self-assembly of the product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as reversible addition–fragmentation chain transfer (RAFT) polymerization have been employed to produce related compounds with high efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid can undergo
Properties
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-3-6(8(13)14)15-9-10-5(2)4-7(12)11-9/h4,6H,3H2,1-2H3,(H,13,14)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZIIFZIPSTRAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=NC(=CC(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387809 | |
Record name | 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433253-10-2 | |
Record name | 2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60387809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.